N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate benzene derivative. The nitro group could be introduced through nitration, the amino group through amination, and the halogens through halogenation. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide group, the amino group, the nitro group, and the halogens. The exact three-dimensional structure would depend on the specific arrangement of these groups around the benzene ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present. The nitro group could undergo reduction to form an amino group. The amino group could react with acids to form amides. The halogens could potentially be replaced through nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar nitro, amino, and amide groups would likely make the compound polar and capable of forming hydrogen bonds .Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-2-fluorobenzamide” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could potentially include reactivity hazards, toxicity hazards, and environmental hazards .
properties
IUPAC Name |
N-[2-(4-chloro-2-nitroanilino)ethyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O3/c16-10-5-6-13(14(9-10)20(22)23)18-7-8-19-15(21)11-3-1-2-4-12(11)17/h1-6,9,18H,7-8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVMKRPRUFOGSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47200704 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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